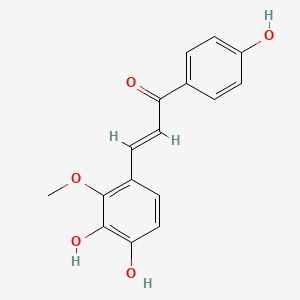

リコハルコンB

概要

科学的研究の応用

Licochalcone B has a wide range of scientific research applications:

作用機序

リコchalcone Bは、いくつかの分子標的と経路を通じて効果を発揮します。

ホスホイノシチド3キナーゼ/Akt/哺乳類ラパマイシン標的タンパク質 (PI3K/Akt/mTOR) 経路: 細胞の成長と生存に関与しています.

p53経路: 細胞周期とアポトーシスを調節します.

核因子-κB (NF-κB) 経路: 炎症反応を調節します.

p38経路: ストレス応答とアポトーシスに関与しています.

カスパーゼ: 細胞アポトーシスの実行段階に役割を果たしています.

6. 類似の化合物との比較

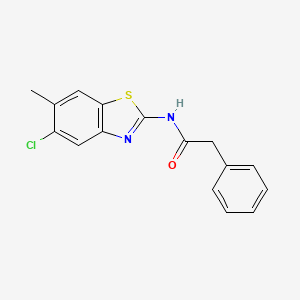

リコchalcone Bは、以下を含むchalconesのファミリーに属しています。

- リコchalcone A

- リコchalcone C

- リコchalcone D

- リコchalcone E

- リコchalcone H

独自性: リコchalcone Bは、3,4-ジヒドロキシ-2-メトキシフェニル基を含む独自の分子構造によって特徴付けられています。 この構造は、強力な抗炎症作用や抗がん作用など、その独特の薬理学的特性に貢献しています .

生化学分析

Biochemical Properties

Licochalcone B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Licochalcone B inhibits the activation of the NLRP3 inflammasome by disrupting the interaction between NEK7 and NLRP3 . Additionally, it modulates the Keap1/Nrf2 pathway, enhancing the expression of Nrf2, HO-1, and NQO1 while reducing Keap1 . These interactions highlight the compound’s potential in regulating inflammatory and oxidative stress responses.

Cellular Effects

Licochalcone B exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the inflammatory response and oxidative stress in periodontal ligament cells, thereby promoting cell proliferation and osteogenic differentiation . In hepatocellular carcinoma cells, Licochalcone B induces DNA damage, cell cycle arrest, apoptosis, and enhances TRAIL sensitivity . Furthermore, it influences cell signaling pathways such as NF-κB, p38, and PI3K/Akt/mTOR, impacting gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, Licochalcone B exerts its effects through several mechanisms. It binds to NEK7, inhibiting the NEK7-NLRP3 interaction and thus suppressing NLRP3 inflammasome activation . Licochalcone B also modulates the Keap1/Nrf2 pathway, leading to increased expression of antioxidant proteins . Additionally, it influences the expression of various genes involved in apoptosis, inflammation, and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Licochalcone B have been observed to change over time. Studies have shown that Licochalcone B remains stable and effective in reducing apoptosis and ROS levels in cells over extended periods . In mice with acute lung injury, Licochalcone B decreased lung tissue weight and improved oxidative stress and inflammation markers over time . These findings suggest that Licochalcone B maintains its efficacy and stability in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of Licochalcone B vary with different dosages in animal models. For instance, in mouse models of NLRP3 inflammasome-mediated diseases, Licochalcone B exhibited protective effects in a dose-dependent manner . Higher doses of Licochalcone B were found to inhibit the activation of caspase-1 and the secretion of pro-inflammatory cytokines . It is essential to note that excessive doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic use.

Metabolic Pathways

Licochalcone B is involved in several metabolic pathways. It interacts with enzymes such as Keap1, leading to the activation of the Nrf2 pathway and the subsequent expression of antioxidant proteins . Additionally, Licochalcone B influences the PI3K/Akt/mTOR pathway, impacting cellular metabolism and growth . These interactions underscore the compound’s role in modulating metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, Licochalcone B is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . For example, Licochalcone B’s interaction with Keap1 allows it to modulate the Nrf2 pathway, leading to its distribution in the cytoplasm and nucleus . These interactions are crucial for the compound’s therapeutic effects.

Subcellular Localization

Licochalcone B’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The compound’s ability to modulate the Keap1/Nrf2 pathway and inhibit the NEK7-NLRP3 interaction highlights its importance in regulating cellular responses to oxidative stress and inflammation .

準備方法

合成経路と反応条件: リコchalcone Bは、chalconesを含む様々な化学反応によって合成することができます。 一般的な方法の一つに、水酸化ナトリウムなどの塩基の存在下、4-ヒドロキシアセトフェノンと3,4-ジヒドロキシベンズアルデヒドを反応させるClaisen-Schmidt縮合反応があります . この反応は通常、室温でエタノール-水混合物中で行われ、その後再結晶によって精製されます。

工業生産方法: リコchalcone Bの工業生産は、多くの場合、甘草の根から抽出することによって行われます。 根は乾燥させ、粉砕し、エタノールまたはメタノールを使用して溶媒抽出されます。 次に、抽出物を濃縮し、クロマトグラフィー技術を使用して精製してリコchalcone Bを分離します .

3. 化学反応解析

反応の種類: リコchalcone Bは、以下を含む様々な化学反応を起こします。

酸化: リコchalcone Bは酸化されてキノンを生成することができます。キノンは多くの生物学的プロセスにおいて反応性中間体となります.

還元: リコchalcone Bの還元は、異なる薬理学的特性を持つジヒドロchalconesの生成につながる可能性があります.

一般的な試薬と条件:

主な生成物:

酸化: キノンなどの酸化誘導体.

還元: ジヒドロchalcones.

置換: アセチル化およびベンゾイル化誘導体.

4. 科学研究への応用

リコchalcone Bは、幅広い科学研究に応用されています。

化学反応の分析

Types of Reactions: Licochalcone B undergoes various chemical reactions, including:

Substitution: Licochalcone B can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrochalcones.

Substitution: Acetylated and benzoylated derivatives.

類似化合物との比較

Licochalcone B is part of a family of chalcones, which include:

- Licochalcone A

- Licochalcone C

- Licochalcone D

- Licochalcone E

- Licochalcone H

Uniqueness: Licochalcone B is unique due to its specific molecular structure, which includes a 3,4-dihydroxy-2-methoxyphenyl group. This structure contributes to its distinct pharmacological properties, such as its potent anti-inflammatory and anti-cancer activities .

特性

IUPAC Name |

(E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-21-16-11(5-9-14(19)15(16)20)4-8-13(18)10-2-6-12(17)7-3-10/h2-9,17,19-20H,1H3/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDRYGIIYOPBBZ-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1O)O)C=CC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1O)O)/C=C/C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317442 | |

| Record name | Licochalcone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Licochalcone B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58749-23-8 | |

| Record name | Licochalcone B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58749-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Licochalcone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058749238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Licochalcone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LICOCHALCONE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7383L14F6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Licochalcone B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195 - 197 °C | |

| Record name | Licochalcone B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

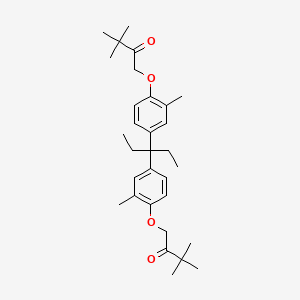

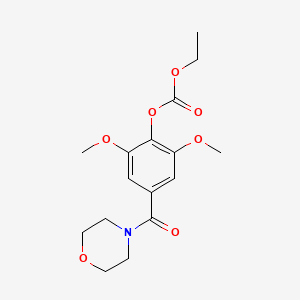

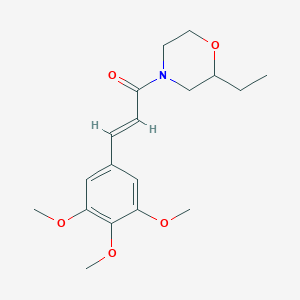

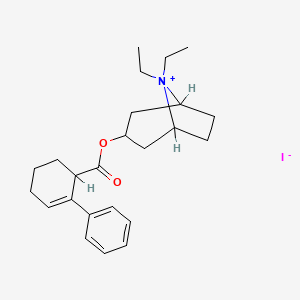

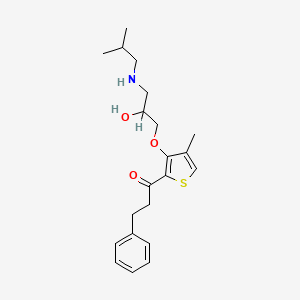

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1-Bis[3-methyl-4-(3,3-dimethyl-2-oxobutoxy)phenyl]cyclohexane](/img/structure/B1675210.png)

![[2,6-Dimethoxy-4-(piperidine-1-carbonyl)phenyl] ethyl carbonate](/img/structure/B1675214.png)

![[2,6-Dimethoxy-4-(4-methylpiperazine-1-carbonyl)phenyl] ethyl carbonate](/img/structure/B1675215.png)

![6-[(2R,5R)-2-methyl-5-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one](/img/structure/B1675225.png)